molecular formula C15H27NO2Si2 B3152458 trimethylsilyl (2S)-3-phenyl-2-(trimethylsilylamino)propanoate CAS No. 7364-51-4

trimethylsilyl (2S)-3-phenyl-2-(trimethylsilylamino)propanoate

Cat. No. B3152458
CAS RN: 7364-51-4
M. Wt: 309.55 g/mol
InChI Key: DWNFNBPPSFIIBG-AWEZNQCLSA-N
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Description

Trimethylsilyl (2S)-3-phenyl-2-(trimethylsilylamino)propanoate is a chemical compound that is widely used in scientific research. This compound is known for its unique properties and has been extensively studied for its applications in various fields.

Scientific Research Applications

Mechanism of Action

Target of Action

Trimethylsilyl (2S)-3-phenyl-2-(trimethylsilylamino)propanoate, also known as N,O-bis-tms-l-phenylalanine, is a derivative of the essential amino acid phenylalanine . The primary targets of this compound are likely to be the same as those of phenylalanine, which include the synthesis pathways of the neurotransmitters norepinephrine and dopamine .

Mode of Action

It’s known that trimethylsilyl groups are used in organic chemistry to increase the volatility of compounds, making them more amenable to analysis by gas chromatography or mass spectrometry . This suggests that the trimethylsilyl groups in N,O-bis-tms-l-phenylalanine could potentially enhance its interaction with its targets.

Biochemical Pathways

The biochemical pathways affected by N,O-bis-tms-l-phenylalanine are likely to be similar to those affected by phenylalanine. Phenylalanine is a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Therefore, N,O-bis-tms-l-phenylalanine could potentially influence these pathways, affecting the levels of these neurotransmitters in the brain.

Pharmacokinetics

Trimethylsilyl groups are known to increase the volatility of compounds, which could potentially enhance their absorption and distribution

Result of Action

Given its similarity to phenylalanine, it could potentially influence the levels of the neurotransmitters norepinephrine and dopamine in the brain . This could have various effects on mood and cognition, as these neurotransmitters are involved in a wide range of neurological processes.

properties

IUPAC Name

trimethylsilyl (2S)-3-phenyl-2-(trimethylsilylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO2Si2/c1-19(2,3)16-14(15(17)18-20(4,5)6)12-13-10-8-7-9-11-13/h7-11,14,16H,12H2,1-6H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNFNBPPSFIIBG-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)NC(CC1=CC=CC=C1)C(=O)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)N[C@@H](CC1=CC=CC=C1)C(=O)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO2Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trimethylsilyl (2S)-3-phenyl-2-(trimethylsilylamino)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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